molecular formula C24H29N B14516993 4-[2-(4-Nonylphenyl)ethenyl]benzonitrile CAS No. 62731-41-3

4-[2-(4-Nonylphenyl)ethenyl]benzonitrile

Cat. No.: B14516993
CAS No.: 62731-41-3
M. Wt: 331.5 g/mol
InChI Key: GOJUBYIRVWIDBC-UHFFFAOYSA-N
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Description

4-[2-(4-Nonylphenyl)ethenyl]benzonitrile is a cyanostilbene derivative characterized by a benzonitrile core linked to a 4-nonylphenyl group via an ethenyl bridge. These analogs are typically synthesized through aldol condensation or palladium-catalyzed coupling reactions, as demonstrated in related compounds (e.g., ). The nonylphenyl substituent introduces significant hydrophobicity due to its long alkyl chain, which may enhance membrane permeability but reduce aqueous solubility. Potential applications of this compound could align with its analogs, such as anticancer agents (), fluorescent imaging probes (), or enzyme inhibitors (), though specific studies are required to confirm these uses.

Properties

CAS No.

62731-41-3

Molecular Formula

C24H29N

Molecular Weight

331.5 g/mol

IUPAC Name

4-[2-(4-nonylphenyl)ethenyl]benzonitrile

InChI

InChI=1S/C24H29N/c1-2-3-4-5-6-7-8-9-21-10-12-22(13-11-21)14-15-23-16-18-24(20-25)19-17-23/h10-19H,2-9H2,1H3

InChI Key

GOJUBYIRVWIDBC-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCC1=CC=C(C=C1)C=CC2=CC=C(C=C2)C#N

Origin of Product

United States

Preparation Methods

The synthesis of 4-[2-(4-Nonylphenyl)ethenyl]benzonitrile typically involves the reaction of 4-nonylphenylacetylene with benzonitrile under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as palladium, and a base, such as potassium carbonate. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the desired product .

Chemical Reactions Analysis

4-[2-(4-Nonylphenyl)ethenyl]benzonitrile undergoes various chemical reactions, including:

Scientific Research Applications

4-[2-(4-Nonylphenyl)ethenyl]benzonitrile has found applications in various scientific research fields, including:

Mechanism of Action

The mechanism of action of 4-[2-(4-Nonylphenyl)ethenyl]benzonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Anticancer Activity

  • Compound 1c (3-Chlorophenyl) : Exhibited IC₅₀ values of 27.1 ± 1.2 μg/mL (MCF-7) and 14.5 ± 2.1 μg/mL (MDA-MB-231), outperforming etoposide in some assays .
  • Compound 1h (4-Methoxyphenyl) : Demonstrated IC₅₀ of 14.3 ± 1.1 μg/mL against T47D cells, suggesting selectivity influenced by substituent electronics .
  • Nonylphenyl Derivative (Hypothetical): The bulky alkyl chain may enhance passive diffusion into cancer cells but could reduce binding affinity due to steric hindrance.

Enzymatic Inhibition

  • G007-LK: A triazole-oxadiazole hybrid (IC₅₀ < 1 μM for tankyrase 1/2) shows how heterocyclic additions expand therapeutic utility . The nonylphenyl variant lacks such moieties, limiting direct enzymatic targeting.

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